molecular formula CH6IN3 B1357593 Guanidine Hydroiodide CAS No. 19227-70-4

Guanidine Hydroiodide

Cat. No.: B1357593
CAS No.: 19227-70-4
M. Wt: 186.98 g/mol
InChI Key: UUDRLGYROXTISK-UHFFFAOYSA-N
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Description

Guanidine Hydroiodide is a compound with the molecular formula CH6IN3 . It’s used in various applications, including as a passivating material for enhancing grain boundaries and improving the open-circuit voltage in the fabrication of polymeric solar cells . It has also been demonstrated that guanidinium iodide (GI) based additives show significant enhancement in carrier lifetimes and open-circuit voltages in hybrid organic-inorganic perovskite solar cells .


Synthesis Analysis

Guanidines can be synthesized through various methods. One approach involves a sequential one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . Another method involves the reaction of N-chlorophthalimide with isocyanides and amines via N-phthaloyl-guanidines . A different approach involves the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a guanidine molecule and a hydroiodide ion . The guanidine molecule is planar due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond .


Chemical Reactions Analysis

Guanidine derivatives display excellent activity in the enantioselective reactions of oxazolones with different electrophiles . They also play a crucial role in various biochemical processes and serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .


Physical and Chemical Properties Analysis

This compound has a boiling point of 189.7±0.0 °C at 760 mmHg and a vapour pressure of 0.4±0.0 mmHg at 25°C . It also has an enthalpy of vaporization of 44.0±0.0 kJ/mol . Guanidine is a strong monobasic Brønsted base, which readily absorbs water and carbon dioxide from air .

Scientific Research Applications

Synthesis of Cyclic Guanidines

Guanidine hydroiodides are crucial in the synthesis of cyclic guanidines, offering a straightforward one-step process. This approach uses isothiouronium iodides and amines, producing substituted cyclic guanidines in quantitative yields, highlighting its efficiency in organic synthesis (Aoyagi & Endo, 2017).

Biomedical Applications

Compounds containing guanidine, including guanidine hydroiodide, play a significant role in medicinal chemistry. They are found in natural products, pharmaceuticals, and cosmetics, and are key for researchers involved in drug discovery, though not in the context of their direct usage or dosages (Sa̧czewski & Balewski, 2013).

Radiopaque Substance Synthesis

This compound has been used to synthesize a radiopaque contrast compound based on an iodinated polymeric matrix. This compound aids in the localization of pathological lesions in X-ray examinations, highlighting its application in medical diagnostics (Ochirov et al., 2021).

Protein Folding Studies

In biochemical research, guanidine hydrochloride (a related compound) is used to study protein folding. It acts as a denaturant at high concentrations but can refold proteins at low concentrations, providing insights into protein structures (Hagihara et al., 1993).

DNA Research

Guanidine hydrochloride is also employed in the isolation of RNA and DNA from eukaryotic cells, demonstrating its utility in genetic research and molecular biology (Bowtell, 1987).

Nanoparticle Functionalization

In nanotechnology, guanidine compounds have been used to functionalize superparamagnetic iron oxide nanoparticles, enhancing their uptake in nonphagocytic cells. This is crucial for improving the sensitivity of magnetic resonance imaging (MRI) (Martin et al., 2008).

Isotope Ratio Measurements

Guanidine hydrochloride aids in converting water in biological fluids to carbon dioxide for oxygen isotope ratio measurements, an important technique in analytical chemistry (Wong et al., 1987).

Safety and Hazards

Guanidine Hydroiodide can be harmful if swallowed or inhaled . It can cause skin irritation and serious eye irritation . It’s advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Guanidine Hydroiodide plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds and its high basicity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors . These interactions are primarily driven by the guanidinium cation’s ability to form multiple resonance structures, which delocalize the positive charge over the entire functional group, enhancing its binding affinity with aromatic systems in biological environments .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated to facilitate cellular translocation and delivery of bioactive cargos through biological barriers . This compound can enhance the cellular uptake of biomolecules by forming charge pairs and hydrogen bonds with cell surface counterparts . Additionally, it has been reported to affect the excitatory postsynaptic potentials in hippocampal neurons, suggesting its role in modulating synaptic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a nucleophile in allylation reactions and can form stable guanidinium cations that interact with aromatic systems . These interactions can lead to enzyme inhibition or activation and changes in gene expression. For example, guanidine derivatives have been shown to inhibit certain kinases and modulate the activity of DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that guanidine-based compounds can maintain their activity over extended periods, although their efficacy may decrease due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance synaptic activity and improve cellular uptake of biomolecules . At higher doses, it may exhibit toxic or adverse effects, such as increased excitatory postsynaptic currents and potential neurotoxicity . These threshold effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can act as a precursor for the synthesis of other guanidine derivatives, which play essential roles in biological functions . The compound’s high basicity allows it to participate in reactions that modify metabolic flux and alter metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its ability to form hydrogen bonds facilitates its movement across cellular membranes and its accumulation in particular cellular compartments . This transport mechanism is crucial for its biological activity and effectiveness in various applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, its localization in the nucleus can enhance its interaction with DNA-binding proteins and influence gene expression .

Properties

IUPAC Name

guanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.HI/c2-1(3)4;/h(H5,2,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDRLGYROXTISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19227-70-4
Record name Guanidine, monohydriodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19227-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key applications of Guanidine Hydroiodide in material science?

A1: this compound (GAI) has shown promise in the development of organic-inorganic hybrid perovskite materials for solar cell applications. [, , ] Research indicates that GAI can be used as a precursor in the fabrication of thin films for these solar cells. [, , ] Specifically, GAI reacts with tin iodide (SnI2) to form the perovskite structure C(NH2)3SnI3. []

Q2: How does the addition of this compound impact perovskite solar cell performance?

A2: Studies have explored the impact of adding this compound (GAI) and related compounds during different stages of perovskite solar cell fabrication. [] These studies suggest that GAI, when added to specific precursor solutions, can influence the crystallinity and orientation of the perovskite structure, ultimately impacting solar cell efficiency and stability. [] The exact mechanism of this impact varies depending on the stage at which GAI is introduced during the synthesis process. []

Q3: Are there insights into the reaction dynamics of this compound with Tin Iodide in thin film formation?

A3: Yes, in situ infrared multiple-angle incidence-resolved spectroscopy (IR-MAIRS) analysis has been used to study the formation of C(NH2)3SnI3 (GASnI3) thin films from GAI and SnI2 bilayers. [] This research suggests a diffusion-controlled reaction mechanism, where the formation rate of GASnI3 is influenced by the reaction temperature. []

Q4: How does this compound compare to other additives in terms of its impact on perovskite solar cell properties?

A4: Studies have compared the effects of GAI with additives like guanidine thiocyanate (GASCN) and methylamine thiocyanate (MASCN) on perovskite solar cells. [] While all three additives improved cell efficiency and stability, their mechanisms of action differed. [] This suggests that the choice of additive and its integration method can be tailored to target specific improvements in perovskite solar cell performance.

Q5: Beyond solar cells, are there other applications of this compound?

A5: this compound has been investigated for its potential use as a radiopaque substance in medical imaging. [] The presence of iodine in GAI contributes to its ability to absorb X-rays, making it a potential candidate for enhancing the visibility of specific tissues or structures during X-ray examination. []

Q6: Can this compound be synthesized easily?

A6: Yes, one-step synthesis methods for cyclic Guanidine Hydroiodides have been reported. [] These methods involve reacting isothiouronium iodides with various amines in tetrahydrofuran, resulting in the formation of cyclic Guanidine Hydroiodides. [] Subsequent neutralization yields the desired substituted cyclic guanidines. []

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